ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYNBQYRQXSUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125985 | |
| Record name | Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385416-12-6 | |
| Record name | Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385416-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[4-(4-fluorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound would have a range of effects at the molecular and cellular level
Biological Activity
Ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole moiety, a pyrazole ring, and trifluoromethyl and fluorophenyl substituents. These structural features contribute to its biological activity. The molecular formula is and it possesses unique physicochemical properties that enhance its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances its potency against tumor cells.
- Case Study : In vitro assays demonstrated that this compound showed an IC50 value less than that of doxorubicin in Jurkat T-cell leukemia and HT-29 colon cancer cell lines, indicating promising anticancer activity .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition.
- Research Findings : Preliminary studies indicated that derivatives similar to this compound effectively inhibit COX enzymes, leading to reduced prostaglandin E2 (PGE2) production.
3. Anticonvulsant Activity
Thiazole-containing compounds have shown potential in anticonvulsant studies.
- Mechanism : The anticonvulsant activity is attributed to the modulation of neurotransmitter systems and ion channels.
- Case Study : The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazole (PTZ), showing significant protective effects.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to specific structural components:
- Thiazole Ring : Essential for anticancer activity.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Fluorophenyl Substituent : Contributes to the compound's binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Compounds 4 and 5 (from and ) are isostructural derivatives of the target molecule, differing in aryl substituents:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Heterocyclic Variations
- Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 1333915-48-2) :
Replaces the thiazole ring with an oxadiazole, altering electronic properties. The oxadiazole’s higher electronegativity may reduce lipophilicity compared to thiazole, impacting membrane permeability . - Ethyl 1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate: Lacks the thiazole moiety entirely, simplifying the structure.
Substituent Modifications
- Ethyl 1-[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 955975-70-9) :
Substitutes 4-fluorophenyl with 3-nitrophenyl on the thiazole. The nitro group’s strong electron-withdrawing nature may enhance reactivity but reduce metabolic stability due to susceptibility to reduction . - Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-73-0) :
A simpler analog lacking both the thiazole and trifluoromethyl groups. This reduction diminishes steric bulk and electronic effects, likely decreasing biological potency .
Key Research Findings
- Crystallography: The target compound’s isostructural analogs (Compounds 4 and 5) crystallize in triclinic systems (P̄1) with two independent molecules per asymmetric unit.
- Therapeutic Potential: Chloro-substituted analogs (e.g., Compound 4) demonstrate antimicrobial activity, suggesting halogen choice is critical for bioactivity. The trifluoromethyl group in the target compound may enhance bioavailability through improved metabolic resistance .
- Synthetic Feasibility: Derivatives like ethyl 1-(6-((tert-butoxycarbonyl)amino)-5-fluoro-3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate highlight the versatility of pyrazole-thiazole scaffolds in medicinal chemistry, though yield optimization remains challenging .
Q & A
Q. Basic Stability Assessment
- pH-Dependent Degradation : Hydrolysis of the ester group occurs at pH > 7.4, monitored via HPLC .
- Light Sensitivity : Thiazole rings degrade under UV exposure; storage in amber vials at −20°C is recommended .
Advanced Stabilization : Co-crystallization with cyclodextrins or PEGylation of the carboxylate group reduces hydrolysis rates by 50% in simulated biological fluids .
How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Q. Basic Data Reconciliation
- Dose-Dependent Effects : Low concentrations (µM range) may inhibit bacterial growth, while higher doses (mM) induce cytotoxicity, masking specificity .
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory markers (e.g., TNF-α vs. IL-6) explain divergent results .
Advanced Methods : Meta-analysis of raw datasets using machine learning (e.g., partial least squares regression) identifies confounding variables like solvent polarity or cell line viability .
What analytical techniques validate the purity and structural integrity of this compound?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl proton splitting at δ 7.2–7.4 ppm) .
- HPLC-PDA : Purity ≥95% is verified using C18 columns with acetonitrile/water gradients .
Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in regioisomer formation (e.g., thiazole vs. oxazole byproducts) .
What computational tools predict the compound’s reactivity in novel synthetic pathways?
Q. Basic Predictive Modeling
- DFT Calculations : Optimize transition states for nucleophilic substitution reactions (e.g., Fukui indices identify electrophilic centers) .
Advanced Design : ICReDD’s reaction path search algorithms integrate quantum mechanics/molecular mechanics (QM/MM) to simulate multi-step syntheses, reducing trial-and-error experimentation by 60% .
How do researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
Q. Basic Mechanistic Probes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
